Talnetant (chemical name: (S)-(-)-N-(α-Ethylbenzyl)-3-hydroxy-2-phenylquinoline-4-carboxamide) is a non-peptide antagonist that selectively binds to the Neurokinin-3 receptor (NK3). [, ] Belonging to the 4-quinolinecarboxamide class of compounds, [] Talnetant exhibits high affinity for the NK3 receptor and demonstrates potent antagonistic effects. [, ] Its selectivity for NK3 surpasses its affinity for other tachykinin receptors, namely NK1 and NK2. [, , ] This selectivity makes Talnetant a valuable tool for investigating the role of NK3 in various physiological processes. [, , ] Researchers utilize Talnetant in in vitro and in vivo studies to explore the therapeutic potential of NK3 receptor antagonism in conditions such as schizophrenia, irritable bowel syndrome, and urinary incontinence. [, , , , , , ]
Talnetant can be synthesized through various methods, with one notable approach involving a one-step hydrogenation process. The synthesis typically starts with an intermediate compound that undergoes hydrogenation using catalysts such as palladium on carbon (Pd-C).
The procedure generally involves the following steps:
Talnetant's molecular structure features a complex arrangement that contributes to its pharmacological activity. The compound consists of a quinoline backbone substituted with various functional groups.
Talnetant participates in several chemical reactions primarily related to its synthesis and potential modifications for enhanced activity.
These reactions are crucial for understanding both the synthesis and biological activity of Talnetant.
Talnetant functions as a selective antagonist at the neurokinin 3 receptor, which plays a significant role in various physiological processes including pain perception and gastrointestinal function.
Talnetant exhibits specific physical and chemical properties that influence its behavior in biological systems.
The primary applications of Talnetant revolve around its potential therapeutic uses:
Despite some setbacks in clinical efficacy, Talnetant remains a subject of interest for further research into its pharmacological potential and applications in medicine.
Table 1: Talnetant Binding Parameters at Recombinant Human Neurokinin Receptors
Receptor Subtype | Ki (nM) | Association Rate (kon, M⁻¹min⁻¹) | Dissociation Rate (koff, min⁻¹) |
---|---|---|---|
NK3 | 0.8–1.4 | 2.5 × 10⁸ | 0.15 |
NK2 | 300–500 | Not reported | Not reported |
NK1 | >1,000 | Not reported | Not reported |
Table 2: Selectivity Profile of Talnetant Across Tachykinin Receptors
Receptor | Species | Radioligand Used | Binding Affinity (Ki, nM) | Selectivity vs. NK3 (fold) |
---|---|---|---|---|
NK3 | Human | ¹²⁵I-[MePhe⁷]NKB | 1.0 | 1 (reference) |
NK2 | Human | [³H]SR-48968 | 400 | >300 |
NK1 | Human | [³H]Substance P | >10,000 | >10,000 |
Table 3: Comparison of Talnetant Functional Antagonism Across Experimental Systems
Preparation | Agonist Challenge | Talnetant IC₅₀/Effective Concentration | Maximal Inhibition |
---|---|---|---|
CHO-hNK3 cells (Ca²⁺ flux) | NKB (10 nM) | 12 nM | 100% at 100 nM |
Guinea pig ileum (contraction) | Senktide (100 nM) | 20 nM | 95% at 100 nM |
Rat hypothalamic slices (firing) | NKB (1 µM) | 50 nM | 90% at 100 nM |
Human rectal barostat (sensation) | Phasic distension | No effect at 100 mg/day | Not significant |
This binding mode stabilizes an inactive receptor conformation that prevents C-terminal engagement of NKB with Tyr315 (6.51), thereby inhibiting Gq activation. The consensus C-terminus of tachykinins (-Phe-X-Gly-Leu-Met-NH₂) normally engages Tyr315 to trigger toggle switch movement in TM VI. Talnetant sterically blocks this interaction while avoiding interactions with ECL2/3 residues critical for SP binding to NK1R, explaining its subtype specificity [10].
Orthosteric vs. Allosteric MechanismsUnlike some NK3 antagonists, talnetant exhibits linear Schild plots and lacks probe-dependent effects in cross-competition studies. This contrasts with compounds showing steep Schild slopes (>3.0) suggestive of negative cooperativity. Talnetant's competitive mechanism is further evidenced by its ability to be displaced by increasing concentrations of [MePhe⁷]NKB with unchanged Bmax in saturation binding. These properties make talnetant a pharmacologically tractable probe for dissecting NK3 receptor function [1] [2].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: